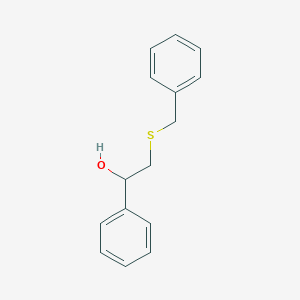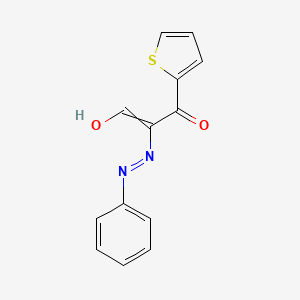
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one is a heterocyclic compound that features a thiophene ring, a phenyl group, and a diazenyl linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, typically under reflux conditions . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, indicating its potential anti-inflammatory effects . Molecular docking studies have suggested that this compound has a high affinity for enzymes such as COX-1 and TRPA1 channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heterocyclic chalcones: Compounds with similar structures, such as (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
Thiophene derivatives: Compounds like (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
Uniqueness
3-Hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl linkage and thiophene ring make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H10N2O2S |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
3-hydroxy-2-phenyldiazenyl-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O2S/c16-9-11(13(17)12-7-4-8-18-12)15-14-10-5-2-1-3-6-10/h1-9,16H |
InChI-Schlüssel |
ANHUKWKMZARAQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


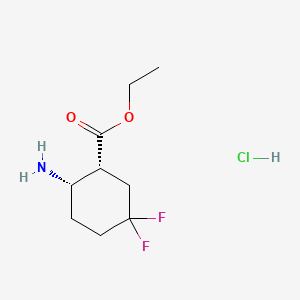
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


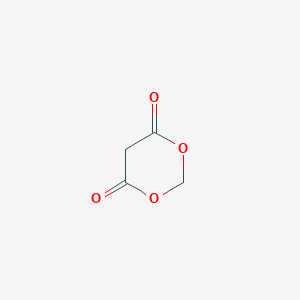
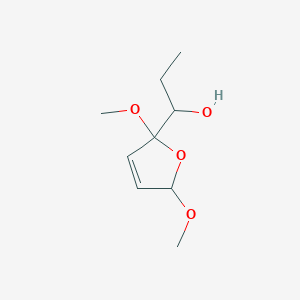
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
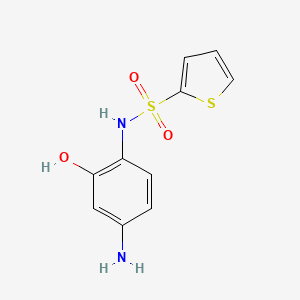
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
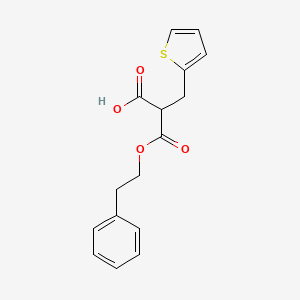
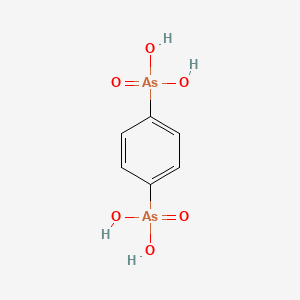
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
